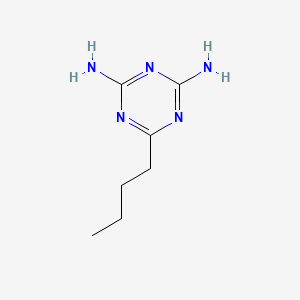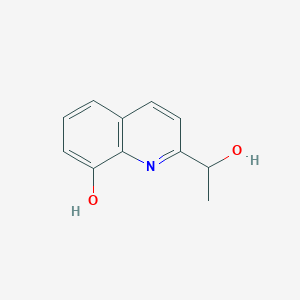
2-(1-Hydroxyethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring with a hydroxyethyl group attached to the second position and a hydroxyl group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)quinolin-8-ol can be achieved through several methods. One common approach involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)quinolin-8-ol.
Reduction: The compound can be reduced to form 2-(1-Hydroxyethyl)quinolin-8-amine.
Substitution: The hydroxyl group at the eighth position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2-(1-Oxoethyl)quinolin-8-ol
Reduction: 2-(1-Hydroxyethyl)quinolin-8-amine
Substitution: Various halogenated or alkylated derivatives of quinolin-8-ol.
Scientific Research Applications
2-(1-Hydroxyethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound interferes with the signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Quinolin-8-ol: Lacks the hydroxyethyl group but shares similar biological activities.
2-(1-Hydroxyethyl)quinolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
2-(1-Hydroxyethyl)isoquinolin-8-ol: An isoquinoline derivative with similar properties.
Uniqueness: 2-(1-Hydroxyethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3 |
InChI Key |
OECLWHJCKJHVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



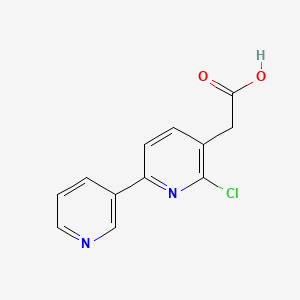
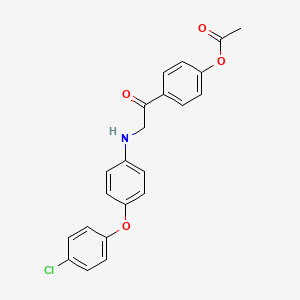
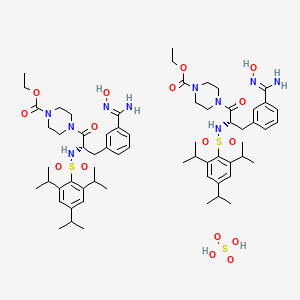

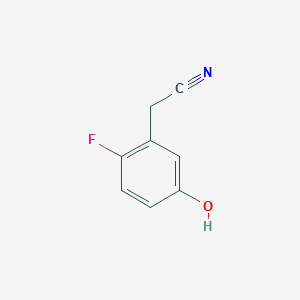
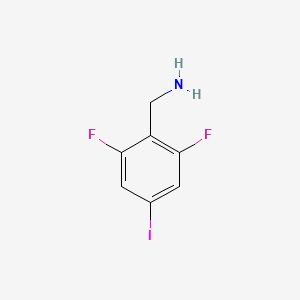

![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
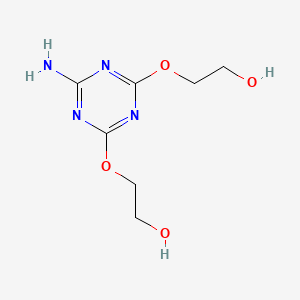
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)
